(R)-dimethyl 2-aminopentanedioate
Description
“®-dimethyl 2-aminopentanedioate” is a chemical compound with the CAS Number: 16422-27-8 . Its molecular weight is 175.18 and its IUPAC name is dimethyl (2R)-2-aminopentanedioate .
Molecular Structure Analysis
The InChI code for “®-dimethyl 2-aminopentanedioate” is1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m1/s1
. The InChI key is YEJSPQZHMWGIGP-RXMQYKEDSA-N
. Physical And Chemical Properties Analysis
“®-dimethyl 2-aminopentanedioate” is stored in a freezer .Scientific Research Applications
Enantioselective Synthesis
A study by Abiko (2003) focuses on the stereoselective and enantioselective reactions involving carboxylic esters, demonstrating the synthesis of complex molecules with specific stereochemistry. This research underscores the importance of precise molecular architecture in the development of pharmaceuticals and chemicals, where compounds similar to (R)-dimethyl 2-aminopentanedioate could play a critical role (Abiko, 2003).
Catalysis and Dimerization
The dimerization of methyl acrylate to produce specific ester products, as explored by Su, Mcleod, and Verkade (2003), involves catalysis that could be relevant to the manipulation of (R)-dimethyl 2-aminopentanedioate for synthesizing novel compounds. The study showcases the efficiency of nonmetallic catalysts in promoting such reactions, highlighting the potential for innovative synthetic routes in organic chemistry (Su, Mcleod, & Verkade, 2003).
Novel Synthesis Approaches
Berzosa et al. (2011) describe the synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, demonstrating the creation of novel intermediates that could be structurally related to (R)-dimethyl 2-aminopentanedioate. These intermediates have potential applications in the development of new pharmaceuticals, showcasing the versatility of (R)-dimethyl 2-aminopentanedioate derivatives in medicinal chemistry (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Medicinal Chemistry Applications
In the field of medicinal chemistry, compounds structurally related to (R)-dimethyl 2-aminopentanedioate are investigated for their potential as chemotherapeutic agents. A study by Arjmand et al. (2013) explores the synthesis and evaluation of new dimethyltin derived antitumor drug candidates, emphasizing the role of stereochemistry in drug efficacy. This research highlights the potential medicinal applications of compounds with similar structural features to (R)-dimethyl 2-aminopentanedioate, especially in oncology (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).
properties
IUPAC Name |
dimethyl (2R)-2-aminopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJSPQZHMWGIGP-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427129 | |
Record name | (R)-dimethyl 2-aminopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-dimethyl 2-aminopentanedioate | |
CAS RN |
16422-27-8 | |
Record name | Dimethyl D-glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016422278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-dimethyl 2-aminopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL D-GLUTAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R638SJX27P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.